molecular formula C7H10O4 B8379340 2-Methylene-4-methylglutaric acid CAS No. 3290-56-0

2-Methylene-4-methylglutaric acid

Cat. No.: B8379340
CAS No.: 3290-56-0
M. Wt: 158.15 g/mol
InChI Key: CTAVNGXKBDENRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylene-4-methylglutaric acid is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

3290-56-0

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

2-methyl-4-methylidenepentanedioic acid

InChI

InChI=1S/C7H10O4/c1-4(6(8)9)3-5(2)7(10)11/h5H,1,3H2,2H3,(H,8,9)(H,10,11)

InChI Key

CTAVNGXKBDENRF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=C)C(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Phosphorus trichloride (6.85 g.) is added dropwise and continuously to a stirred solution containing 30.4 g. of di-n-propylamine dissolved in 100 ml. of hexane at 10° C. After complete addition, the reaction mixture is allowed to stir 1 hour at room temperature. Sufficient water (75 ml.) is then added to dissolve the amine salt formed, and the organic layer is separated. The organic layer is washed once with 75 ml. of water. Methyl methacrylate (1000 g.) and 2 g. of the methyl ether of hydroquinone are added to the organic layer and heated to 65° C. To this stirred solution, 276 g. of 2-ethylhexyl acrylate is added dropwise over 8 to 10 hours. After a total of 24 hours at 65° C., the hexane and unconverted esters are removed via distillation. The residue is distilled to give 200 g. of 2-ethylhexyl 2-methylene-4-carbomethoxypentanoate, b.p. 120°-125° C./0.1 mm, nD25 = 1.4452-1.4463 and 164 g. of di-2-ethylhexyl glutarate, b.p. 150°-155° C./0.1 mm, nD25 = 1.4513. The 2-ethylhexyl 2-methylene-4-carbomethoxypentanoate is saponified to give 2-methylene-4-methylglutaric acid having a melting point of 106° to 108° C. and an acid number of 727. This product is further identified by elemental analysis and nmr spectroscopy.
Quantity
6.85 g
Type
reactant
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reactant
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[Compound]
Name
amine
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0 (± 1) mol
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reactant
Reaction Step Four
Name
2-ethylhexyl 2-methylene-4-carbomethoxypentanoate
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0 (± 1) mol
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reactant
Reaction Step Five
[Compound]
Name
di-2-ethylhexyl glutarate
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0 (± 1) mol
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reactant
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Name
2-ethylhexyl 2-methylene-4-carbomethoxypentanoate
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0 (± 1) mol
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Quantity
75 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

Ethyl acrylate (50 g.) is added dropwise under nitrogen to a solution maintained at 60° C. and containing 500 g. of methyl methacrylate, 2.0 g. of the methyl ether of hydroquinone, and 6.0 g. of hexa-n-propylphosphorus triamide. The reaction was held at 60° C. for a total of 24 hours. After removal of unrected ethyl acrylate and methyl methacrylate, the 69.2 g. of residue analyzes for 22.4 g. of ethyl 2-methylene-4-carbomethoxypentanoate and 27.8 g. of diethyl 2-methyleneglutarate. Spectral analysis is consistent for the structure of the products. Further, hydrolysis of the ethyl 2-methylene-4-carbomethoxypentanoate gives 2-methylene-4-methylglutaric acid, which was identical to that produced in Example 1.
Quantity
50 g
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
hexa-n-propylphosphorus triamide
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0 (± 1) mol
Type
reactant
Reaction Step Five

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